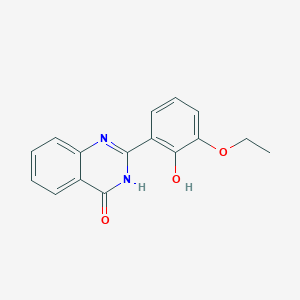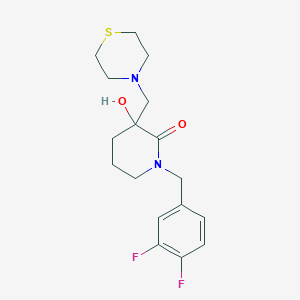
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid is a complex organic compound with a molecular formula of C17H22ClN3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes . The presence of the oxalic acid moiety enhances its solubility and reactivity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves the reaction of 4,7-dichloroquinoline with 4-methyl-1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact, such as using eco-friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with additional therapeutic uses.
Uniqueness
7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination enhances its solubility, reactivity, and potential for forming coordination complexes, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3.C2H2O4/c1-12-11-16(21-8-4-7-20(3)9-10-21)19-17-13(2)15(18)6-5-14(12)17;3-1(4)2(5)6/h5-6,11H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUQSIHBSZACAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)Cl)N3CCCN(CC3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6006808.png)
![[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate](/img/structure/B6006832.png)

![N-(4-FLUOROPHENYL)-4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)

![2-[(3,4-Dichlorophenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
